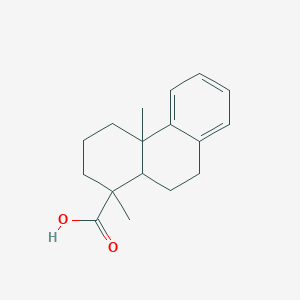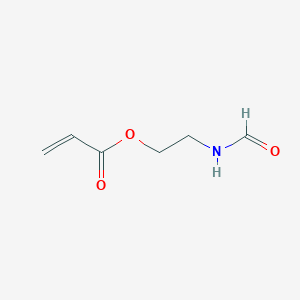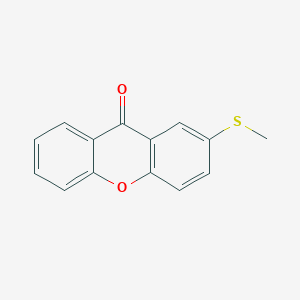
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine is a chemical compound that belongs to the class of diazaborolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine typically involves the reaction of a boron-containing precursor with an amine and a silylating agent. Common reagents used in the synthesis include trimethylborate, trimethylamine, and trimethylsilyl chloride. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen compounds.
Substitution: The silyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while reduction could produce boranes.
Scientific Research Applications
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine has several scientific research applications, including:
Organic Synthesis: It can be used as a reagent or catalyst in various organic transformations.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Industry: Used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s boron and silyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3,2-diazaborolidin-2-amine
- N-Trimethylsilyl-1,3,2-diazaborolidin-2-amine
- 1,3,2-Diazaborolidin-2-amine
Uniqueness
N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine is unique due to its specific combination of methyl and silyl groups, which confer distinct chemical properties and reactivity compared to other diazaborolidines. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
59533-41-4 |
|---|---|
Molecular Formula |
C8H22BN3Si |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
N,1,3-trimethyl-N-trimethylsilyl-1,3,2-diazaborolidin-2-amine |
InChI |
InChI=1S/C8H22BN3Si/c1-10-7-8-11(2)9(10)12(3)13(4,5)6/h7-8H2,1-6H3 |
InChI Key |
NPFJQHDWRXRFBR-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(CCN1C)C)N(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


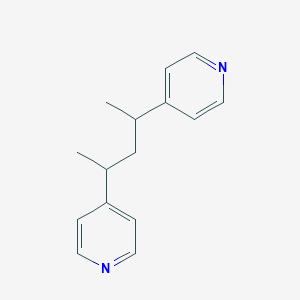
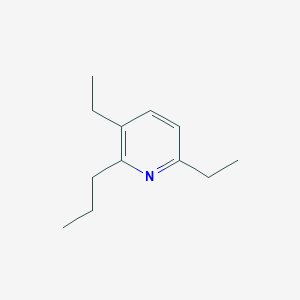
![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)
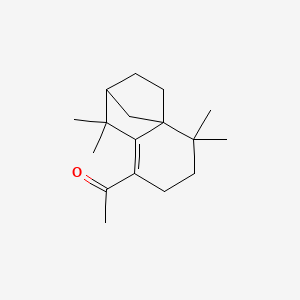
![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
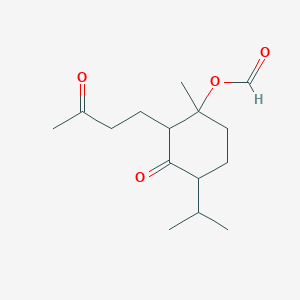
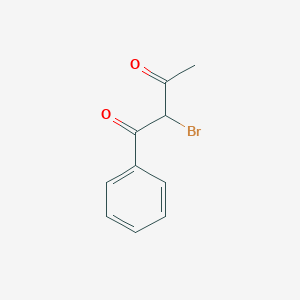
![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
